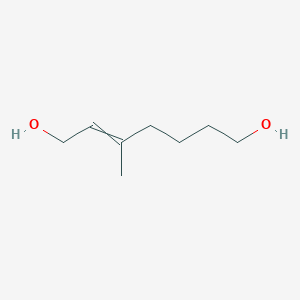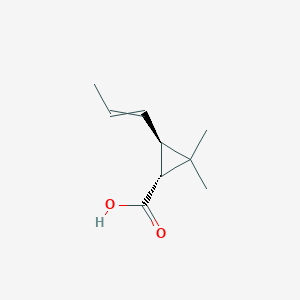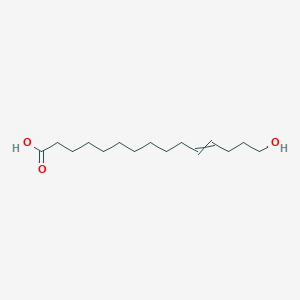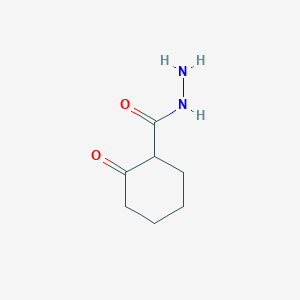![molecular formula C10H16N2O B14257236 [3-(4-Methoxyphenyl)propyl]hydrazine CAS No. 316173-58-7](/img/structure/B14257236.png)
[3-(4-Methoxyphenyl)propyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methoxyphenyl)propyl]hydrazine: is an organic compound with the molecular formula C10H16N2O It is a hydrazine derivative, characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)propyl]hydrazine typically involves the reaction of 4-methoxyphenylpropyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Methoxyphenylpropyl bromide+Hydrazine hydrate→this compound+HBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(4-Methoxyphenyl)propyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [3-(4-Methoxyphenyl)propyl]hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Polymer Chemistry: It can be used in the production of polymers and resins, where the hydrazine moiety acts as a cross-linking agent.
Mécanisme D'action
The mechanism of action of [3-(4-Methoxyphenyl)propyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
[3-(4-Methoxyphenyl)propyl]amine: Similar structure but with an amine group instead of hydrazine.
[3-(4-Methoxyphenyl)propyl]azide: Contains an azide group instead of hydrazine.
[3-(4-Methoxyphenyl)propyl]nitroso: Contains a nitroso group instead of hydrazine.
Uniqueness:
Hydrazine Moiety: The presence of the hydrazine group in [3-(4-Methoxyphenyl)propyl]hydrazine makes it unique compared to its analogs, as it imparts distinct chemical reactivity and potential biological activity.
Versatility: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
316173-58-7 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-13-10-6-4-9(5-7-10)3-2-8-12-11/h4-7,12H,2-3,8,11H2,1H3 |
Clé InChI |
MPMCAIGKZLNLTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)



![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)


![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
